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Compound of Interest

Compound Name: Benzaldehyde, p-phenethyl-

Cat. No.: B073492 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
p-Phenethyl benzaldehyde, a substituted aromatic aldehyde, holds potential in various

chemical syntheses, including pharmaceuticals and fragrance development. A thorough

understanding of its physicochemical properties, particularly solubility and stability, is

paramount for its effective application and the development of robust formulations. This

technical guide provides a comprehensive overview of the solubility and stability characteristics

of p-phenethyl benzaldehyde. It outlines detailed experimental protocols for determining these

properties and discusses potential degradation pathways based on the chemical nature of the

compound. The information presented herein is intended to be a valuable resource for

researchers and professionals working with this compound.

Physicochemical Properties of p-Phenethyl
Benzaldehyde
p-Phenethyl benzaldehyde (CAS 1212-50-6) is an organic compound with the molecular

formula C15H14O.[1] Its structure consists of a benzaldehyde molecule substituted with a

phenethyl group at the para position. The presence of both a polar aldehyde group and a

nonpolar phenethyl group influences its solubility and stability.
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Property Value Reference

Molecular Formula C15H14O [1]

Molecular Weight 210.27 g/mol [1]

Boiling Point 135-140 °C at 1 Torr [2]

Density 1.080 g/cm³ [2]

Computed XLogP3 4.3 [1]

Solubility Profile
The solubility of a compound is a critical parameter for its use in various applications, from

reaction chemistry to formulation development. The molecular structure of p-phenethyl

benzaldehyde, with a significant nonpolar component, suggests that its solubility will be higher

in organic solvents than in aqueous media.

Predicted Solubility
Based on its high computed XLogP3 value of 4.3, p-phenethyl benzaldehyde is predicted to be

poorly soluble in water.[1] The "like dissolves like" principle suggests good solubility in nonpolar

and moderately polar organic solvents.

Experimental Determination of Solubility
A standardized protocol for determining the solubility of p-phenethyl benzaldehyde in various

solvents is presented below.

Experimental Protocol: Equilibrium Solubility Measurement

Objective: To determine the equilibrium solubility of p-phenethyl benzaldehyde in various

solvents at controlled temperatures.

Materials:

p-Phenethyl benzaldehyde (purity >98%)
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A range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane,

hexane, propylene glycol, polyethylene glycol 400)

Scintillation vials or sealed flasks

Shaking incubator or orbital shaker with temperature control

Analytical balance

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas

Chromatography with Flame Ionization Detector (GC-FID)

Syringe filters (0.45 µm)

Procedure:

Add an excess amount of p-phenethyl benzaldehyde to a known volume of the selected

solvent in a sealed vial.

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C).

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is

reached.

After equilibration, allow the samples to stand for a short period to allow undissolved solid to

settle.

Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe

filter to remove any undissolved particles.

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated

range of the analytical method.

Quantify the concentration of p-phenethyl benzaldehyde in the diluted sample using a

validated HPLC-UV or GC-FID method.

Calculate the solubility in mg/mL or mol/L.
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Anticipated Solubility Data (Structured Table)

While specific experimental data for p-phenethyl benzaldehyde is not readily available in the

public domain, a predicted solubility profile based on its structure and the properties of similar

aromatic aldehydes is presented below.

Solvent Predicted Solubility Rationale

Water Very Low
High hydrophobicity of the

phenethyl and phenyl groups.

Ethanol High

The ethyl group and hydroxyl

group of ethanol can interact

with both the polar and

nonpolar parts of the molecule.

Methanol High

Similar to ethanol, it is a polar

protic solvent capable of

hydrogen bonding.

Acetone High

A polar aprotic solvent that can

effectively solvate the

aldehyde group.

Ethyl Acetate High
An ester that is a good solvent

for many organic compounds.

Dichloromethane High
A nonpolar solvent that can

solvate the aromatic rings.

Hexane Moderate to Low

A nonpolar solvent that will

primarily interact with the

hydrocarbon portions of the

molecule.

Propylene Glycol Moderate
A common co-solvent in

pharmaceutical formulations.

Polyethylene Glycol 400 Moderate to High

A polymeric solvent with both

polar and nonpolar

characteristics.
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Stability Profile
The stability of p-phenethyl benzaldehyde is a critical factor for its storage, handling, and

formulation. Aldehydes are known to be susceptible to oxidation, and the stability of this

compound should be evaluated under various stress conditions.

Potential Degradation Pathways
The primary degradation pathway for p-phenethyl benzaldehyde is expected to be the oxidation

of the aldehyde group to a carboxylic acid (p-phenethyl benzoic acid). Other potential

degradation pathways could involve reactions of the aromatic rings or the ethyl bridge under

harsh conditions.

Inferred Degradation Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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